2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid
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Overview
Description
2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of Methylcarbamoyl Group: The methylcarbamoyl group can be introduced through amination reactions, where a suitable amine reacts with a carbonyl compound.
Attachment of Acetic Acid Moiety: The acetic acid moiety can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction may produce amines .
Scientific Research Applications
2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications in treating pain and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain and inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with potential anticancer and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylcarbamoyl and acetic acid moieties contribute to its potential therapeutic applications and reactivity .
Properties
IUPAC Name |
2-[1-(methylcarbamoyl)piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-10-9(14)11-4-2-7(3-5-11)6-8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMDFBDNMRHBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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